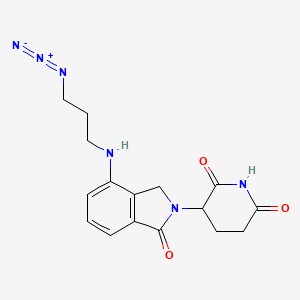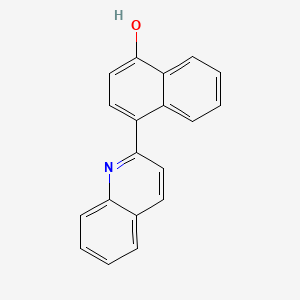
Anti-inflammatory agent 52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 52 is an orally active, selective cyclooxygenase-2 inhibitor that induces G2/M phase arrest and exhibits anti-HT29 transfer activity. It demonstrates moderate anti-inflammatory efficacy and a notable safety profile, and uniquely inhibits tumor growth in mouse models, indicative of its anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 52 involves a multi-step process. One common synthetic route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . Another method involves the use of thiazole-based Schiff base derivatives synthesized using zinc oxide nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 52 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and thiazole derivatives, which exhibit enhanced anti-inflammatory and anticancer activities .
Applications De Recherche Scientifique
Anti-inflammatory agent 52 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of pyrimidine and thiazole derivatives.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored for its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs
Mécanisme D'action
Anti-inflammatory agent 52 exerts its effects by selectively inhibiting cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting cyclooxygenase-2, the compound reduces the production of prostaglandins, thereby alleviating inflammation. Additionally, it induces G2/M phase arrest in cancer cells, leading to apoptosis and inhibition of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug that inhibits both cyclooxygenase-1 and cyclooxygenase-2.
Diclofenac: Another nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory and analgesic properties
Uniqueness
Anti-inflammatory agent 52 is unique due to its selective inhibition of cyclooxygenase-2, which results in fewer gastrointestinal side effects compared to non-selective inhibitors like ibuprofen and diclofenac. Additionally, its ability to induce G2/M phase arrest and exhibit anticancer properties sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H21ClN2O3S |
|---|---|
Poids moléculaire |
453.0 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[4-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-2-4-17(5-3-16)24-27(23(29)15-31-24)20-10-12-21(13-11-20)30-14-22(28)26-19-8-6-18(25)7-9-19/h2-13,24H,14-15H2,1H3,(H,26,28) |
Clé InChI |
FUYBXRVZBAFANK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


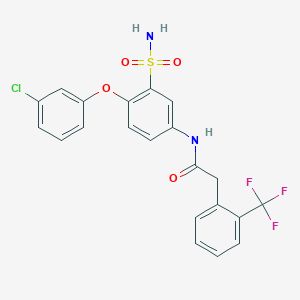

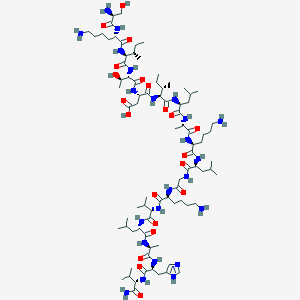
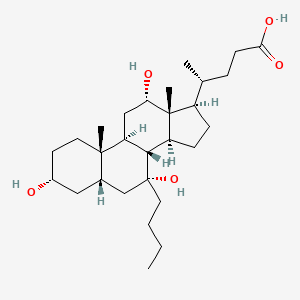


![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12381626.png)


![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
